1,1,1-Trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, commonly referred to as MK-5046, is a synthetic organic compound that exhibits significant pharmacological properties. It acts as a selective allosteric agonist for the Bombesin receptor subtype-3, which is involved in various physiological processes including appetite regulation and energy homeostasis. The compound is characterized by its complex molecular structure and unique trifluoromethyl functionalities, which contribute to its biological activity.
The information regarding MK-5046 has been compiled from various reputable sources including chemical databases and pharmacological studies. Notably, PubChem provides detailed chemical data and classifications for this compound, while research articles highlight its synthesis and biological evaluations .
MK-5046 falls under the category of synthetic organic compounds. It is classified as a small molecule with specific activity against the Bombesin receptor subtype-3. Its IUPAC name is (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, and it has a molecular formula of C20H18F6N4O and a molecular weight of 444.4 g/mol .
The synthesis of MK-5046 involves multiple steps that include the formation of key intermediates. One established synthetic route begins with the reaction of 4-bromoacetophenone with pyrazole in the presence of potassium carbonate and copper (I) iodide in toluene. This reaction leads to the formation of an intermediate that undergoes further transformations to yield the final product.
The synthetic process requires careful control of reaction conditions to ensure high yield and purity. Typically, the reaction is conducted under inert atmosphere conditions to prevent unwanted side reactions. The purification of MK-5046 can be achieved through techniques such as column chromatography or recrystallization, depending on the scale of production.
MK-5046 features a complex molecular structure characterized by multiple functional groups including trifluoromethyl and pyrazole moieties. The compound's stereochemistry is defined by its chiral center at the second carbon atom in the propanol chain.
Key structural data for MK-5046 includes:
MK-5046 primarily participates in biochemical interactions as an allosteric modulator of the Bombesin receptor subtype-3. Its mechanism involves binding to the receptor and inducing conformational changes that enhance receptor activity without directly activating it.
The compound's reactivity can be influenced by its trifluoromethyl groups which enhance lipophilicity and may affect its interaction with biological membranes. The pharmacokinetic profile indicates that MK-5046 exhibits dose-proportional absorption and distribution within biological systems.
MK-5046 functions as an allosteric agonist for the Bombesin receptor subtype-3. Upon binding to this receptor, it activates downstream signaling pathways primarily involving phospholipase C activation . This leads to increased intracellular calcium levels and subsequent physiological effects.
Research indicates that MK-5046 effectively inhibits food intake and reduces body weight in diet-induced obese mouse models, highlighting its potential therapeutic applications in obesity management.
MK-5046 is characterized by:
Key chemical properties include:
These properties are critical for understanding its behavior in biological systems.
MK-5046 has notable applications in scientific research primarily focused on:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8